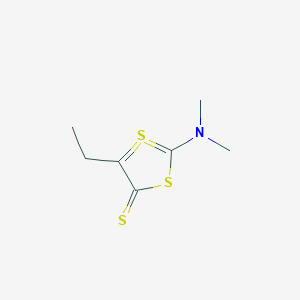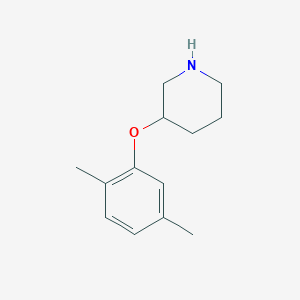
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate
概要
説明
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with a carboxylate ester and a chloronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Chloronaphthalene Moiety: The chloronaphthalene group is introduced via a nucleophilic substitution reaction, where a suitable naphthalene derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the naphthalene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The chloronaphthalene moiety may play a key role in binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Methyl (2S)-4-(4-bromonaphthalen-1-yl)oxypyrrolidine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl (2S)-4-(4-fluoronaphthalen-1-yl)oxypyrrolidine-2-carboxylate: Contains a fluorine atom in place of chlorine.
Methyl (2S)-4-(4-methylnaphthalen-1-yl)oxypyrrolidine-2-carboxylate: Features a methyl group instead of a halogen.
Uniqueness
Methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate is unique due to the presence of the chloronaphthalene moiety, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl (2S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-16(19)14-8-10(9-18-14)21-15-7-6-13(17)11-4-2-3-5-12(11)15/h2-7,10,14,18H,8-9H2,1H3/t10?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVAJAQAKBOGNU-SBNLOKMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)


![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)



![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)


